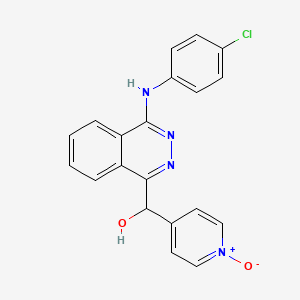
Vatalanib metabolite M14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:
Formation of the phthalazine core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Vatalanib metabolite M14 undergoes several types of chemical reactions:
Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidative metabolism of Vatalanib.
Reducing agents: Occasionally used in specific synthetic steps.
Catalysts: Various catalysts are employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .
Scientific Research Applications
Vatalanib metabolite M14 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of antiangiogenic agents.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on various biological pathways.
Medicine: Explored for its potential in treating solid tumors by inhibiting vascular endothelial growth factor receptors.
Industry: Utilized in the development of new antiangiogenic therapies and in the study of drug metabolism
Mechanism of Action
Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.
Uniqueness
Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .
Properties
CAS No. |
300843-21-4 |
|---|---|
Molecular Formula |
C20H15ClN4O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |
InChI Key |
KAODZYLCWYKJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















